molecular formula C11H13N B099105 2-ethyl-3-methyl-1H-indole CAS No. 19013-49-1

2-ethyl-3-methyl-1H-indole

Cat. No. B099105
CAS RN: 19013-49-1
M. Wt: 159.23 g/mol
InChI Key: MCTKUHAXKKOMSW-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 2-ethyl-3-methyl-1H-indole can be analyzed using its molecular formula C11H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-3-methyl-1H-indole can be analyzed using its molecular weight, which is 159.228 Da .

Scientific Research Applications

Enzymatic Research

  • Enzyme Studies in Brain Tissue : An enzyme capable of N-methylating various indole(ethyl)amine substrates was isolated from the brain. This enzyme was distinct from those in the pituitary and pineal glands, suggesting specialized functions in the brain (Morgan & Mandell, 1969).

Material and Chemical Properties

  • Thermodynamic Properties : The thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including ethyl 1H-indole-2-carboxylate, were studied. This research helps in understanding the stability and reactivity of these compounds (Carvalho et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : 3-Amino alkylated indoles, a class including derivatives of 2-ethyl-3-methyl-1H-indole, were investigated for their efficacy in preventing corrosion in mild steel. These compounds showed significant inhibition efficiency, providing insights into potential industrial applications (Verma et al., 2016).

Pharmaceutical Research

  • Pharmacological Activities : Indoles, including 2-ethyl-3-methyl-1H-indole derivatives, have been identified as important in various pharmacological activities. This highlights their potential in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).

Synthetic Chemistry

  • Synthesis of Indole Derivatives : Various methods for synthesizing indole derivatives, including 2-ethyl-3-methyl-1H-indole, have been explored. These synthetic routes are crucial for creating complex molecules used in pharmaceuticals and other applications (Sakamoto et al., 1987).

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Ethyl 3-methyl-1H-indole-2-carboxylate is an active compound, and can be used in the synthesis of 2-phenylthiomethyl-indole derivatives, 2-phenylthiomethyl-indole derivative is a 5-lipoxygenase (5-LO) inhibitor .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-methyl-1H-indole-2-carboxylate, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-ethyl-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTKUHAXKKOMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362408
Record name 2-ethyl-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-3-methyl-1H-indole

CAS RN

19013-49-1
Record name 2-ethyl-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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